Dibutyl oxalate
Overview
Description
Dibutyl oxalate is a chemical compound that has been studied for various applications, including its use as a desulfurization agent in fuels and as a potential dielectric material due to its phase transition properties. It is synthesized from oxalic acid and n-butanol or isobutyl alcohol, with various catalysts such as stannic chloride, sodium bisulfate, and nanometer Sm2O3 under different conditions, including microwave irradiation .
Synthesis Analysis
The synthesis of dibutyl oxalate has been optimized using different catalysts and reaction conditions. Stannic chloride has been used as a catalyst with a molar ratio of oxalic acid to n-butanol of 1:3.5, achieving a yield of 92.16% . Other catalysts such as NaHSO4, p-toluenesulfonic acid, and nanometer Sm2O3 have also been employed, with the latter achieving an esterification rate of 98.3% under microwave irradiation . The synthesis process has been further refined using techniques like orthogonal experiments and central composite design to establish optimal reaction conditions .
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of dibutyl oxalate, they do discuss the synthesis and properties of related oxalate compounds. For instance, oxalate has been used as a template in the formation of di-zinc macrocycles, which were characterized by NMR spectroscopy and X-ray crystallography . These studies contribute to the broader understanding of oxalate chemistry, which is relevant to the molecular structure of dibutyl oxalate.
Chemical Reactions Analysis
Dibutyl oxalate participates in chemical reactions as a desulfurization agent. An oxalate-based deep eutectic solvent (DES) exhibited high activity in the oxidative desulfurization of dibenzothiophene, a sulfur-containing compound found in fuels . This indicates that dibutyl oxalate and related compounds can be reactive in certain chemical environments, particularly in the presence of catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of dibutyl oxalate have been explored in the context of its phase transition behavior. Dibutylammonium hydrogen oxalate, a related compound, undergoes a reversible phase transition at 321.6 K, which is accompanied by a change in dielectric constant, suggesting potential applications as a switchable dielectric material . These properties are indicative of the behavior that dibutyl oxalate might exhibit under similar conditions.
Scientific Research Applications
1. Synthesis of Monoalkyl Oxalates
- Methods of Application or Experimental Procedures: The researchers developed a practical synthesis of monoalkyl oxalates in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters. The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .
- Results or Outcomes: The procedures are simple and environmentally friendly without requiring toxic or expensive reagents, yet yielding the corresponding half-esters in high yields with high purities .
2. Synthesis of Poly(oxalamide) Films
- Summary of the Application: Dibutyl oxalate is used in the synthesis of visually and infrared transparent poly(oxalamide) films with mechanical toughness .
- Methods of Application or Experimental Procedures: Dibutyl oxalate is mixed with 1,5-Diamino-2-methylpentane in a polypropylene container and placed in a centrifugal mixer for 1 minute at 2000 rpm. The mixture is then left to cool off for 5 minutes at room temperature while curative is weighed via syringe .
- Results or Outcomes: The film is left at room temperature for 1 hour and then placed in an 80°C oven for at least 6 hours to completely evaporate n-butanol condensate. Typical yields were 90-95% by weight .
Safety And Hazards
Future Directions
properties
IUPAC Name |
dibutyl oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRZOJADNVOXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041916 | |
Record name | Dibutyl ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a butyl-like odor; [Acros Organics MSDS], Liquid | |
Record name | Dibutyl oxalate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20381 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Oxalic acid dibutyl ester | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040196 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
241.00 °C. @ 760.00 mm Hg | |
Record name | Oxalic acid dibutyl ester | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040196 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.09 [mmHg] | |
Record name | Dibutyl oxalate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20381 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dibutyl oxalate | |
CAS RN |
2050-60-4 | |
Record name | Dibutyl oxalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibutyl oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050604 | |
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Record name | Dibutyl oxalate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8468 | |
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Record name | Ethanedioic acid, 1,2-dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Dibutyl ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.449 | |
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Record name | DIBUTYL OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18C168OWC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Oxalic acid dibutyl ester | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040196 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-29 °C | |
Record name | Oxalic acid dibutyl ester | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040196 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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